1,3-Indandione, 2-(2-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandione, 2-(2-naphthyl)- is an organic compound that belongs to the class of indandiones. It is characterized by the presence of a naphthyl group attached to the indandione core. This compound is known for its versatile chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Indandione, 2-(2-naphthyl)- can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetate with dimethyl phthalate, followed by decarboxylation of the resulting product . Another method includes the reaction of indandione with naphthyl derivatives under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 1,3-Indandione, 2-(2-naphthyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandione, 2-(2-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or methylene compounds, and various substituted naphthyl derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Indandione, 2-(2-naphthyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Indandione, 2-(2-naphthyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant properties are attributed to its ability to inhibit the vitamin K-mediated gamma-carboxylation of precursor proteins, thereby reducing the activity of procoagulation factors . Additionally, its antimicrobial and anticancer activities are linked to its ability to interfere with cellular processes and induce apoptosis in target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Indandione: The parent compound, known for its use as an anticoagulant.
2-(1-Naphthyl)-1,3-Indandione: A closely related compound with similar chemical properties.
Uniqueness
1,3-Indandione, 2-(2-naphthyl)- is unique due to the presence of the 2-naphthyl group, which imparts distinct chemical and biological properties. This structural variation allows for specific interactions with molecular targets, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
2156-11-8 |
---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-naphthalen-2-ylindene-1,3-dione |
InChI |
InChI=1S/C19H12O2/c20-18-15-7-3-4-8-16(15)19(21)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
InChI-Schlüssel |
BHWNKMZDGUUSLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.